molecular formula C9H13F3N2O2 B13501260 2-Ethynyl-1-methylpiperazine, trifluoroacetic acid

2-Ethynyl-1-methylpiperazine, trifluoroacetic acid

Cat. No.: B13501260
M. Wt: 238.21 g/mol
InChI Key: NMURUTWMFONORA-UHFFFAOYSA-N
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Description

2-Ethynyl-1-methylpiperazine, trifluoroacetic acid is a compound that combines the structural features of piperazine and trifluoroacetic acid Piperazine is a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbon atom of the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-1-methylpiperazine, trifluoroacetic acid typically involves the reaction of 2-ethynyl-1-methylpiperazine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve the yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation of the product to ensure high purity and quality. Advanced techniques such as chromatography and crystallization may be employed to achieve the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-1-methylpiperazine, trifluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted piperazine derivatives.

Scientific Research Applications

2-Ethynyl-1-methylpiperazine, trifluoroacetic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules and materials.

    Biology: It may be used in the study of biological processes and interactions due to its unique chemical properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethynyl-1-methylpiperazine, trifluoroacetic acid involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethynyl-1-methylpiperazine, trifluoroacetic acid include other piperazine derivatives and trifluoroacetic acid derivatives. Examples include:

  • 1-Methylpiperazine
  • 2-Ethynylpiperazine
  • Trifluoroacetic acid

Uniqueness

The uniqueness of this compound lies in its combination of the piperazine ring with the trifluoroacetic acid moiety. This combination imparts unique chemical properties and potential applications that are not found in other similar compounds. The presence of the ethynyl group further enhances its reactivity and versatility in various chemical reactions.

Properties

Molecular Formula

C9H13F3N2O2

Molecular Weight

238.21 g/mol

IUPAC Name

2-ethynyl-1-methylpiperazine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H12N2.C2HF3O2/c1-3-7-6-8-4-5-9(7)2;3-2(4,5)1(6)7/h1,7-8H,4-6H2,2H3;(H,6,7)

InChI Key

NMURUTWMFONORA-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCC1C#C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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